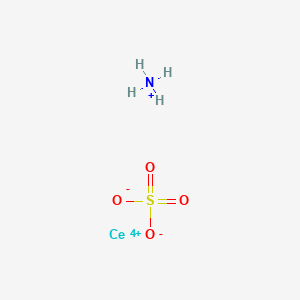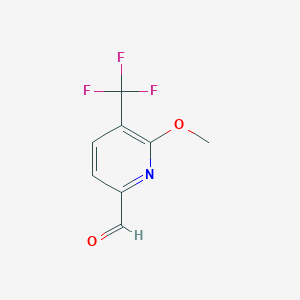
6-Methoxy-5-(trifluoromethyl)pyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-5-(trifluoromethyl)pyridine-2-carbaldehyde is a chemical compound with the molecular formula C8H6F3NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of methoxy and trifluoromethyl groups in its structure imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-(trifluoromethyl)pyridine-2-carbaldehyde typically involves the reaction of a trifluoromethyl pyridine building block with a methoxy-substituted counterpart. One common method includes the use of a chlorinated intermediate, which undergoes a series of reactions to introduce the methoxy and aldehyde groups.
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective chlorination, and controlled oxidation are utilized to achieve the desired product. The use of advanced purification methods, including distillation and recrystallization, ensures the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-5-(trifluoromethyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the methoxy and trifluoromethyl groups under basic conditions.
Major Products Formed
Oxidation: 6-Methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid.
Reduction: 6-Methoxy-5-(trifluoromethyl)pyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Methoxy-5-(trifluoromethyl)pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-Methoxy-5-(trifluoromethyl)pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-6-(trifluoromethyl)pyridine: Similar structure but lacks the aldehyde group, affecting its reactivity and applications.
6-Methoxy-2-pyridinecarboxaldehyde: Similar structure but lacks the trifluoromethyl group, influencing its chemical properties and uses.
Uniqueness
6-Methoxy-5-(trifluoromethyl)pyridine-2-carbaldehyde is unique due to the combination of methoxy, trifluoromethyl, and aldehyde groups in its structure. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various fields of research and industry .
Propriétés
Formule moléculaire |
C8H6F3NO2 |
|---|---|
Poids moléculaire |
205.13 g/mol |
Nom IUPAC |
6-methoxy-5-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H6F3NO2/c1-14-7-6(8(9,10)11)3-2-5(4-13)12-7/h2-4H,1H3 |
Clé InChI |
CJKOEZWKBNHSGY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=N1)C=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


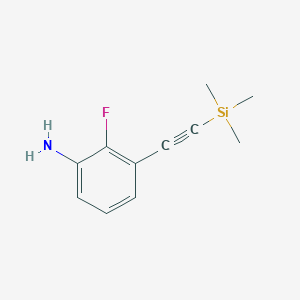


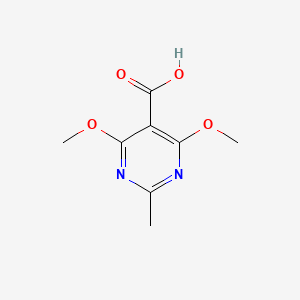

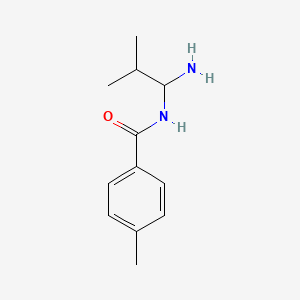
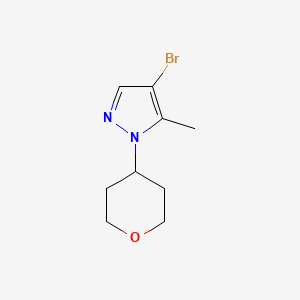
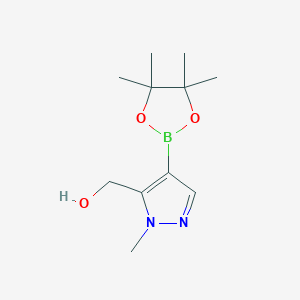
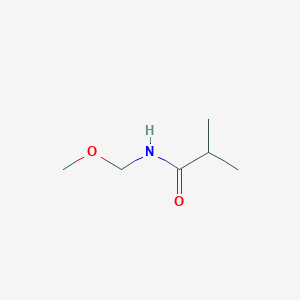


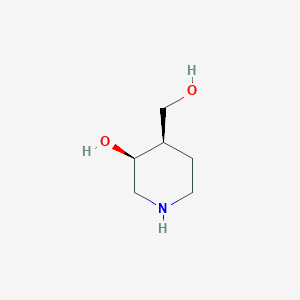
![6-Methyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13978657.png)
